3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide
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Overview
Description
3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind tightly to these enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar structural features and biological activities.
5,6,7,8-Tetrahydroisoquinoline: Another related compound with potential therapeutic applications.
Uniqueness: 3-Ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide is unique due to its specific ethoxy and carboxamide functional groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with molecular targets and improve its solubility and stability .
Properties
CAS No. |
116341-49-2 |
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Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-ethoxy-5,6,7,8-tetrahydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12-10(11(13)15)9-6-4-3-5-8(9)7-14-12/h7H,2-6H2,1H3,(H2,13,15) |
InChI Key |
JEIUGKNUOBMHPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C2CCCCC2=C1C(=O)N |
Origin of Product |
United States |
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